Ecteinascidin-Analog-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

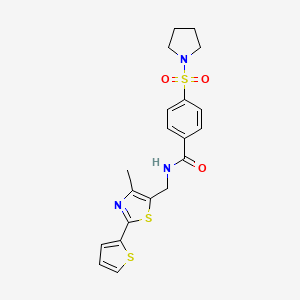

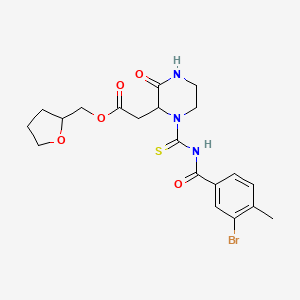

Ecteinascidin-Analog-1 is a useful intermediate for the chemical synthesis of Ecteinascidin analogues . Ecteinascidins are a family of tetrahydroisoquinoline alkaloids with a wide range of antitumor and antimicrobial activities .

Synthesis Analysis

The first enantioselective total synthesis of Ecteinascidin 743 (Et-743), a member of the Ecteinascidin family, was achieved in 1996 using a multistep enantiocontrolled process . This procedure was subsequently improved by the more efficient preparation of an analog of the key intermediate .Molecular Structure Analysis

Ecteinascidin-Analog-1 shares a common pentacyclic core with several antimicrobial compounds found in terrestrial bacteria . The molecular shape of Ecteinascidin is highly compact, with much of the surface occupied by hydrophobic methyl, methylene, and aryl-CH hydrogens .Chemical Reactions Analysis

Ecteinascidin-Analog-1 is a useful intermediate for the chemical synthesis of Ecteinascidin analogues . It plays a crucial role in the formation of Ecteinascidin analogues, which have a wide range of antitumor and antimicrobial activities .Physical And Chemical Properties Analysis

Ecteinascidin-Analog-1 has a molecular weight of 588.69 and a formula of C31H44N2O9 .Applications De Recherche Scientifique

Biosynthetic Precursors and Stereochemistry : Research has identified new bioactive ecteinascidins, considered precursors to previously described ecteinascidins, isolated from the Caribbean tunicate Ecteinascidia turbinata. These compounds represent a novel series with unique structural and stereochemical features (Sakai et al., 1996).

Synthesis and Antitumor Activity : Simplified analogs of ecteinascidin-saframycin type alkaloids have been prepared, demonstrating in vitro antitumor activity against various human cancer cell lines. Among these, specific ester analogs showed strong activities, indicating potential for cancer treatment (Liu et al., 2006).

Transcription-Targeted Chemotherapeutic Properties : Ecteinascidin 743 (ET-743), a closely related compound, has been shown to interfere with transcription factor binding in vitro, suggesting its role as a transcription-targeted chemotherapeutic agent. This implies potential applications in treating multidrug-resistant tumors (Jin et al., 2000).

Gene Expression Profiling and Antitumor Activity : Studies combining gene expression analysis and flow cytometry have confirmed that ET-743 and its analogs have remarkably similar biological activities, affecting genes involved in DNA damage response, transcription, and signal transduction. This provides insights into potential mechanisms of action of these compounds (Martinez et al., 2001).

DNA Interaction and Alkylation : Ecteinascidin 743 has been studied for its interaction with DNA, particularly its sequence-selective alkylation of guanine N2 in the DNA minor groove. This property underlines its potent antitumor capabilities and provides a basis for understanding its mechanism of action (Pommier et al., 1996).

Development and Clinical Utility : The development of Ecteinascidin 743 (Yondelis or trabectedin) from natural sources and its synthesis has been crucial due to its potent antiproliferative activity and approval for treating certain sarcomas. This highlights the clinical significance of ecteinascidins in cancer therapy (Cuevas & Francesch, 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2O9/c1-11-13-38-27-24-21(15-19(3)26(27)37-10)16-22(17-40-20(4)34)32(28(35)39-14-12-2)25(24)23-18-41-31(8,9)33(23)29(36)42-30(5,6)7/h11-12,15,22-23,25H,1-2,13-14,16-18H2,3-10H3/t22-,23-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXIWGNJNRZJKF-LSQMVHIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(N(C(C2)COC(=O)C)C(=O)OCC=C)C3COC(N3C(=O)OC(C)(C)C)(C)C)C(=C1OC)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C([C@@H](N([C@@H](C2)COC(=O)C)C(=O)OCC=C)[C@@H]3COC(N3C(=O)OC(C)(C)C)(C)C)C(=C1OC)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2401288.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2401289.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2401291.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2401292.png)

![2-Chloro-1-(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2401293.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2401294.png)

![Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2401295.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401305.png)